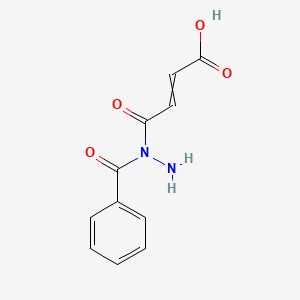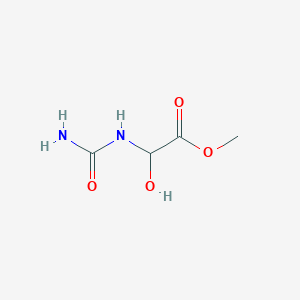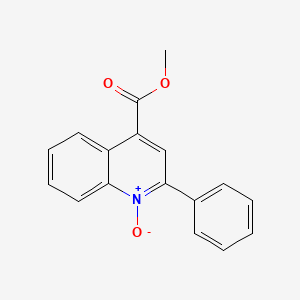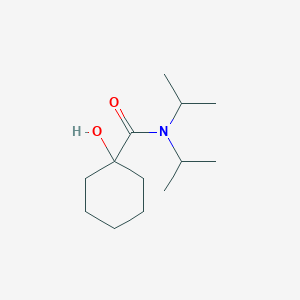
N-(Methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methylsulfanyl)benzamide can be synthesized through the direct condensation of benzoic acid and methylsulfanyl amine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine (for bromination) and nitric acid (for nitration) are commonly employed.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(Methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(Methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation by preventing the breakdown of I-kB, a protein that regulates NF-kB activity. This inhibition leads to the induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(Methylsulfonyl)benzamide: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
Benzamide: The parent compound without any substituents on the amide nitrogen.
N-(Methylsulfanyl)methylbenzamide: A related compound with an additional methyl group on the benzamide.
Uniqueness
N-(Methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66390-24-7 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-methylsulfanylbenzamide |
InChI |
InChI=1S/C8H9NOS/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
PZBXTDODVBHYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


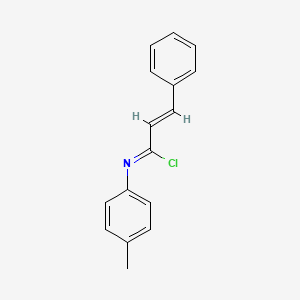

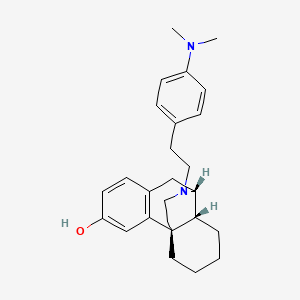
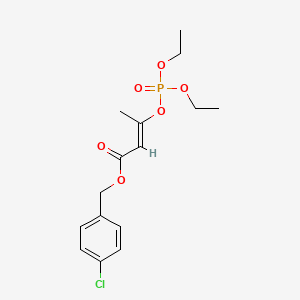
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


methanone](/img/structure/B14483493.png)
